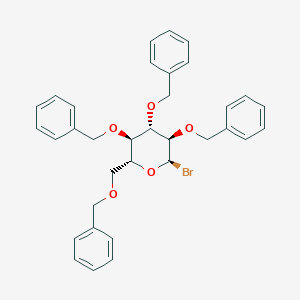

(2R,3R,4S,5R,6R)-3,4,5-三(苄氧基)-2-溴-6-(3-苯丙基)四氢-2H-吡喃

描述

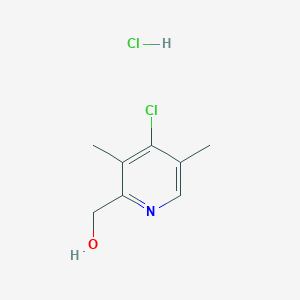

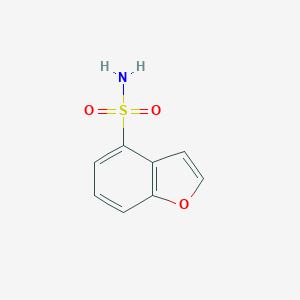

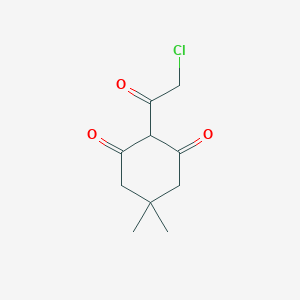

The compound is a structurally complex pyran derivative with multiple chiral centers and substituents that may influence its chemical behavior and biological activity. While the specific compound is not directly discussed in the provided papers, the structural motifs and synthetic strategies for related pyran derivatives are explored, which can shed light on the potential properties and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of complex pyran derivatives often involves multi-step reactions that introduce various functional groups and establish the desired stereochemistry. Paper describes the synthesis of asymmetric pyran derivatives with substitutions that could form hydrogen bonds with biological targets. Although the exact synthetic route for the compound of interest is not provided, the methodologies discussed in paper could potentially be adapted for its synthesis. Similarly, paper outlines a convenient synthesis approach for a tetrahydro-2H-pyran derivative, which could offer insights into the synthesis of the compound , particularly in avoiding undesired isomers and optimizing yield.

Molecular Structure Analysis

The molecular structure of pyran derivatives is characterized by the presence of a six-membered ring containing one oxygen atom. The specific arrangement of substituents and stereochemistry is crucial for the biological activity of these molecules. The compound of interest has a trisubstituted pyran ring with benzyloxy groups and a bromine atom, which could affect its reactivity and interaction with biological targets. The presence of multiple chiral centers suggests that the synthesis and separation of enantiomers would be an important consideration, as seen in the compounds studied in paper .

Chemical Reactions Analysis

Pyran derivatives can undergo various chemical reactions depending on their substituents and functional groups. The benzyloxy groups in the compound of interest may be involved in reactions such as deprotection or further functionalization. The bromine atom could act as a leaving group in nucleophilic substitution reactions, potentially allowing for the introduction of other substituents or the formation of larger, more complex structures. The methodologies described in papers and may provide a foundation for predicting the reactivity of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The compound of interest is likely to have a relatively high molecular weight and may exhibit specific optical properties due to its chiral centers. The solubility, melting point, and stability of the compound would be determined by the nature of its substituents and the overall molecular conformation. While the exact properties are not detailed in the provided papers, the synthesis and characterization techniques described could be applied to determine these properties experimentally.

科学研究应用

合成和结构分析

该化合物用于各种合成过程和结构分析研究。例如,Mönch 等人(2013 年)使用 Koenigs-Knorr 反应合成了一种相关化合物,突出了其在形成复杂分子结构中的潜力 Mönch 等人,2013 年。同样,Mohammed 等人(2020 年)进行了一项研究,涉及使用点击化学反应机理概念合成分子,表明该化合物在创新合成方法中的用途 Mohammed 等人,2020 年.

新型衍生物的开发

Lian 等人(2011 年)描述了涉及具有相似结构的化合物的 novel 衍生物的合成。这项研究证明了该化合物与创建新的化学实体相关,这些实体可以在科学研究中具有各种应用 Lian 等人,2011 年.

在多样性定向合成中的应用

Zaware 等人(2011 年)在取代四氢吡喃库的多样性定向合成中使用了一种相关化合物。这表明了其在生成多种结构多样的化合物中的作用,这些化合物可能对生物筛选有用 Zaware 等人,2011 年.

在有机合成和结构表征中的作用

该化合物在有机合成和结构表征中至关重要。例如,Carrel & Vogel(2000 年)和 Fráter 等人(2004 年)在有机合成中使用了类似的化合物,突出了其在构建复杂有机分子中的重要性 Carrel & Vogel,2000 年; Fráter 等人,2004 年。

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-bromo-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35BrO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYNLXPSTFTJJC-RUOAZZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)